molecular formula C5H6S B7884427 3-Methylthiophene CAS No. 84928-92-7

3-Methylthiophene

Cat. No. B7884427
CAS RN: 84928-92-7
M. Wt: 98.17 g/mol
InChI Key: QENGPZGAWFQWCZ-UHFFFAOYSA-N
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Description

3-Methylthiophene is an organosulfur compound with the formula CH3C4H3S . It is a colorless, flammable liquid . It can be produced by sulfidation of 2-methylsuccinate . It is also known by other names such as 3-Thiotolene and Methyl-3-thiophene .


Synthesis Analysis

Poly (3-methyl thiophene) thin films have been synthesized electrochemically on flat gold electrodes by anodic oxidation of monomer . The resulting polymers were characterized by cyclic voltammetry, FT-IR, and SEM techniques . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C5H6S . The molecular weight is 98.166 . The IUPAC Standard InChI is InChI=1S/C5H6S/c1-5-2-3-6-4-5/h2-4H,1H3 .


Chemical Reactions Analysis

The reaction mechanisms and kinetics of thiophene oxidation reactions initiated by hydroperoxyl radical, and decomposition of the related intermediates and complexes, have been considered . The results show that the additions of HO2 to the α and β carbons of thiophene in the initial steps of the title reaction are the most favored pathways .


Physical And Chemical Properties Analysis

This compound is a colorless liquid . The density is 1.016 g/cm3 . The melting point is -69 °C and the boiling point is 114 °C . It has a solubility in water of 0.4 g/l .

Scientific Research Applications

  • Polymer Growth Mechanism : The growth mechanism of poly(3-methylthiophene) involves the oxidation of this compound, indicating that the radical-radical coupling reaction is crucial for polymer growth. Both the monomer and polymer participate in this process, which is not autocatalytic (Hoier & Park, 1993).

  • Electrochemical Polymerization : Electrochemical polymerization of this compound leads to polymers like poly(this compound) (PMT), which shows varying conductivity and electrochromic properties compared to other thiophene derivatives. This process is influenced by the choice of solvent and electrolyte (Sato, Tanaka, & Kaeriyama, 1986).

  • Molecular Structure Analysis : The molecular structure of this compound has been studied using techniques like gas electron diffraction and microwave spectroscopy, providing detailed structural parameters essential for understanding its chemical behavior (Tanabe et al., 1996).

  • Impedance and Polymer Morphology : Research on the electrochemical polymerization of this compound in various electrolyte mixtures shows how electrolyte composition affects the impedance and morphology of the resulting poly(this compound) (Dolaş & Sarac, 2014).

  • Applications in Rechargeable Cells : Poly this compound has been used as a rechargeable cathode material in lithium/sulfur dioxide cells, demonstrating good capacity and high volumetric energy density (Walker, 1991).

  • Catalysis in Electrochemical Reactions : Poly-3-methylthiophene electrodes have been studied for their potential in catalyzing the reduction of acetylene, indicating applications in battery/fuel cell research and electroanalysis (Mark et al., 2000).

  • Electropolymerization in Ionic Liquids : Poly-3-methylthiophene synthesized in ionic liquids shows properties suitable for electrocatalytic applications and electrochromic response, highlighting its versatility in different chemical environments (Zhang et al., 2006).

  • Electrochromic Device Applications : Derivatives of polythiophene, including poly(this compound), are used in electrochromic devices due to their interesting optoelectronic properties, demonstrating their potential in electronic applications (Nicho et al., 2004).

Mechanism of Action

Target of Action

3-Methylthiophene is an organosulfur compound It is known to be a precursor to the drug thenyldiamine and the pesticide morantel , suggesting that its targets could be related to the biological pathways affected by these substances.

Mode of Action

It is synthesized via the vapor-phase dehydrogenation of suitable precursors

Biochemical Pathways

Given its role as a precursor to certain drugs and pesticides , it can be inferred that it may be involved in the biochemical pathways related to these substances.

Safety and Hazards

3-Methylthiophene is considered hazardous . It is flammable and can cause skin corrosion/irritation and serious eye damage/eye irritation . It is recommended to use only in well-ventilated areas, avoid contact with skin, eyes, and clothing, and take precautionary measures against static discharges .

Future Directions

3-Methylthiophene has been used as an additive to boost the performance and stability of perovskite solar cells . The power conversion efficiency (PCE) of perovskite solar cells (PSCs) in the presence of this compound additive improved from 12.32% to 16.93% for pristine devices . This suggests that this compound could have potential applications in the field of solar energy.

properties

IUPAC Name

3-methylthiophene
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InChI

InChI=1S/C5H6S/c1-5-2-3-6-4-5/h2-4H,1H3
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InChI Key

QENGPZGAWFQWCZ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CSC=C1
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Molecular Formula

C5H6S
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Related CAS

84928-92-7
Record name Poly(3-methylthiophene)
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DSSTOX Substance ID

DTXSID8060666
Record name Thiophene, 3-methyl-
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Molecular Weight

98.17 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid
Record name 3-Methylthiophene
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Boiling Point

115.00 °C. @ 760.00 mm Hg
Record name 3-Methylthiophene
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Solubility

0.4 mg/mL at 25 °C
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Vapor Pressure

22.2 [mmHg]
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CAS RN

616-44-4
Record name 3-Methylthiophene
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Record name 3-Thiotolene
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Melting Point

-69 °C
Record name 3-Methylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylthiophene
Reactant of Route 2
3-Methylthiophene
Reactant of Route 3
3-Methylthiophene
Reactant of Route 4
3-Methylthiophene
Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: What are the key structural characteristics of 3-Methylthiophene?

A1: this compound (C5H6S) has a molecular weight of 98.16 g/mol. Its structure consists of a thiophene ring with a methyl group substituted at the 3-position. [] Spectroscopic analyses, including IR and 1H NMR, confirm these structural features. []

Q2: How does the structure of this compound influence its properties?

A2: The presence of the sulfur atom in the thiophene ring grants this compound electron-rich properties, facilitating its polymerization. [] The methyl group substitution at the 3-position can influence the polymer's morphology, affecting its conductivity and other properties. [, ]

Q3: What is the significance of the optical properties of poly(this compound)?

A3: Poly(this compound) exhibits significant changes in its optical properties as a function of its redox state. [] When in a reduced state, it displays an absorption maximum at 490 nm, which shifts to 750 nm upon oxidation. [] These changes parallel variations in resistance and are valuable for electrochromic applications. []

Q4: How does the conductivity of poly(this compound) vary?

A4: The conductivity of poly(this compound) is highly sensitive to its redox potential. [] It can change by a factor of 100,000,000 between +0.3 V and +0.8 V vs. SCE, making it suitable for applications like microelectrochemical transistors. []

Q5: How does the morphology of poly(this compound) impact its applications?

A5: Poly(this compound) can adopt various morphologies, including globular, branched, fibrous, and spongy forms, depending on synthesis conditions and dopants used. [] For example, nanocone structures of poly(this compound) synthesized using alumina membrane templates exhibit rapid charge transport, making them promising for electrochemical applications. []

Q6: Can the surface properties of electrodes be modified to control poly(this compound) deposition?

A6: Yes, modifying electrode surfaces with self-assembled monolayers (SAMs) like dodecanethiol can influence the electropolymerization of this compound. [] This approach allows control over film properties like compactness and uniformity. []

Q7: What are the potential applications of poly(this compound) in photoelectrochemical devices?

A7: Poly(this compound) and its copolymers, such as poly(this compound-co-3-octylthiophene), are promising materials for solid-state photoelectrochemical cells. [] These devices demonstrate light-induced current generation, with performance influenced by factors like copolymer composition and illumination conditions. []

Q8: How does doping impact the thermoelectric properties of poly(this compound)?

A8: The incorporation of dopants like graphite into poly(this compound) matrices significantly enhances their thermoelectric performance. [] The type of dopant and its dispersion within the polymer matrix play crucial roles in determining the composite's thermoelectric figure of merit (ZT). []

Q9: What are the advantages of using ionic liquids in the electrosynthesis of poly(this compound)?

A9: Ionic liquids, like 1-butyl-3-metyllimidazolium hexafluorophosphate ([BMIM]PF6), offer advantages as electrolytes in the electrosynthesis of poly(this compound). [] These include enhanced monomer solubility, wider electrochemical windows, and improved film morphology, leading to improved electrochemical properties and stability. []

Q10: Can poly(this compound) be combined with other materials to create composite materials with enhanced properties?

A10: Yes, poly(this compound) can be combined with other materials, like WO3 nanoparticles, to create composite films with improved electrochemical properties. [] These composites often exhibit synergistic effects, displaying enhanced stability, conductivity, and electrochromic behavior compared to the individual components. [, ]

Q11: Are there efforts to improve the mechanical properties of poly(this compound) films for practical applications?

A11: Yes, research has explored methods to enhance the mechanical properties of poly(this compound) films. Using boron fluoride-ethyl etherate as the supporting electrolyte during electrosynthesis can lead to films with significantly improved tensile strength (up to 73 MPa) and flexibility, broadening their potential applications. []

Q12: How does the presence of TiO2 nanoparticles influence the properties of poly(this compound)?

A12: The incorporation of TiO2 nanoparticles into poly(this compound) matrices via chemical polymerization methods leads to the formation of nanocomposites with enhanced properties. [] These nanoparticles act as decorators on the poly(this compound) fibers, enhancing the composite's thermal stability and potentially broadening its applications in areas like photocatalysis. []

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